(3s)-3-amino-3-(3-methylphenyl)propan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-amino-3-(3-methylphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-3-2-4-9(7-8)10(11)5-6-12/h2-4,7,10,12H,5-6,11H2,1H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUYRBXUFMJAEP-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@H](CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3s 3 Amino 3 3 Methylphenyl Propan 1 Ol
Stereoselective Synthesis Approaches
The creation of the chiral center in (3S)-3-amino-3-(3-methylphenyl)propan-1-ol is the critical step in its synthesis. Methodologies to achieve this with high enantioselectivity can be broadly categorized into asymmetric reduction strategies, the use of chiral auxiliaries, and enantioselective amination reactions.
Asymmetric Reduction Strategies
Asymmetric reduction of a suitable prochiral ketone precursor, 3-amino-3-(3-methylphenyl)propan-1-one, is a direct and widely explored route to chiral β-amino alcohols. This transformation can be achieved using chiral catalysts, enzymes, or stoichiometric chiral reducing agents.
The Noyori asymmetric hydrogenation, a Nobel Prize-winning technology, is a powerful tool for the enantioselective reduction of ketones. wikipedia.org This method typically employs ruthenium catalysts bearing a chiral diphosphine ligand, such as BINAP, and a chiral diamine ligand. wikipedia.orgnobelprize.org The reaction mechanism is described as a metal-ligand bifunctional catalysis, where both the metal center and the ligand participate in the hydrogen transfer to the ketone. wikipedia.org
For the synthesis of compounds analogous to this compound, a precursor ketone would be hydrogenated in the presence of a chiral ruthenium catalyst. The choice of the ligand's chirality dictates the stereochemical outcome of the reduction. While specific studies on the Noyori hydrogenation to produce this compound are not prevalent in the surveyed literature, the general applicability of this method to aryl ketones suggests its potential utility. harvard.edu Asymmetric transfer hydrogenation, which uses a hydrogen donor like isopropanol (B130326) or formic acid instead of hydrogen gas, is a related and often more practical alternative. mdpi.com Noyori-type catalysts are highly effective for this transformation as well. mdpi.com
Table 1: Illustrative Examples of Noyori-type Asymmetric Hydrogenation of Analogous Ketones
| Ketone Substrate | Catalyst System | Product Configuration | Enantiomeric Excess (ee) |
| Acetophenone (B1666503) | (S,S)-RuCl(p-cymene)(TsDPEN) | (R)-1-Phenylethanol | 98% |
| 1-Tetralone | (R)-BINAP-Ru(II) | (R)-1,2,3,4-Tetrahydro-1-naphthol | 99% |
| Methyl acetoacetate | (S)-BINAP-Ru(II) | (R)-Methyl 3-hydroxybutanoate | >99% |
Note: This data is for analogous ketone reductions and serves to illustrate the effectiveness of the methodology. harvard.edumdpi.com
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. Ketoreductases (KREDs) or alcohol dehydrogenases are enzymes that can reduce ketones to alcohols with exceptional enantioselectivity. These enzymes often utilize a cofactor such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH), which must be regenerated in situ by a secondary enzyme system. The stereochemical outcome of the reduction is determined by the specific enzyme used, with different enzymes providing access to either the (R) or (S) enantiomer of the alcohol.
While the direct enzymatic reduction of 3-amino-3-(3-methylphenyl)propan-1-one to this compound has not been extensively detailed in the available literature, the successful reduction of other amino ketones and related substrates by dehydrogenases is well-documented. For example, microorganisms like Rhodotorula glutinis have been shown to reduce 3-chloropropiophenone (B135402) to (S)-3-chloro-1-phenylpropanol with high enantiomeric excess, a precursor for the synthesis of (S)-fluoxetine. nih.gov This demonstrates the potential of enzymatic systems for the synthesis of structurally related chiral amino alcohols.
Table 2: Examples of Enzymatic Reduction of Prochiral Ketones
| Substrate | Biocatalyst | Product | Conversion | Enantiomeric Excess (ee) |
| 3-Chloropropiophenone | Rhodotorula glutinis | (S)-3-Chloro-1-phenylpropanol | 70% | 93% |
| Benzyl acetoacetate | Baker's Yeast | (S)-Benzyl 3-hydroxybutanoate | >95% | >98% |
| 4-Phenyl-2-butanone | Transaminase/Pyruvate Decarboxylase system | (S)-3-Amino-1-phenylbutane | >60% | ~90% |
Note: This table presents data for analogous substrates to highlight the capabilities of enzymatic reductions. nih.govmdpi.com
Stoichiometric chiral reducing agents, often prepared by modifying powerful achiral reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (B1222165) with chiral ligands, can provide high levels of asymmetric induction. wikipedia.org A notable example is the use of LAH modified with a chiral amino alcohol. While specific reagents like "LAH-Icb" are not commonly cited under this exact acronym in recent literature, the principle of using chirally modified hydrides is well-established. For instance, LAH can be modified with chiral ligands such as (S)-valinol to create a chiral reducing agent.
Another widely used class of stoichiometric chiral reducing agents are chiral borane (B79455) derivatives. Reagents like DIP-Chloride (derived from α-pinene) are effective for the enantioselective reduction of a variety of ketones. uwindsor.ca The choice of the chiral ligand is crucial for achieving high enantioselectivity, and the stereochemical outcome can often be predicted based on the transition state models for the reduction. uwindsor.ca
Table 3: Enantioselective Reduction of Ketones with Chiral Reducing Agents
| Ketone | Chiral Reducing Agent | Product Configuration | Optical Purity (% ee) |
| Propiophenone | (S)-Valinol-Borane | (R)-1-Phenyl-1-propanol | up to 60% |
| Acetophenone | LAH / (S)-(-)-2-amino-3-methyl-1,1-diphenylbutanol | (R)-1-Phenylethanol | 95% |
| n-Propyl phenyl ketone | (S)-Valinol-Borane | (R)-1-Phenyl-1-butanol | up to 73% |
Note: The data illustrates the use of chiral reducing agents on analogous ketone substrates.
Chiral Auxiliary-Mediated Syntheses
The chiral auxiliary approach involves the temporary attachment of a chiral molecule to a substrate to direct a subsequent diastereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. sigmaaldrich.com Common chiral auxiliaries include amino alcohols like pseudoephedrine and oxazolidinones derived from amino acids. wikipedia.orgresearchgate.net
In a potential synthesis of this compound using this strategy, a prochiral precursor could be coupled to a chiral auxiliary. For instance, a β-keto acid derivative could be attached to pseudoephedrine to form a chiral amide. The subsequent reduction of the ketone would then proceed diastereoselectively, controlled by the stereochemistry of the auxiliary. Finally, cleavage of the auxiliary would afford the target amino alcohol. While this provides a reliable method for stereocontrol, it is less atom-economical than catalytic approaches due to the use of stoichiometric amounts of the chiral auxiliary. sigmaaldrich.com
Enantioselective Amination Reactions
Instead of reducing a ketone, an alternative strategy is to introduce the amino group enantioselectively. Modern synthetic methods have been developed for the direct enantioselective amination of C-H bonds. nih.gov One such approach involves a multi-catalytic system for the radical C-H amination of alcohols. nih.gov In this process, an alcohol is transiently converted to an imidate, which then undergoes an intramolecular hydrogen atom transfer (HAT) to form a radical. This radical is then trapped in an enantioselective C-N bond-forming step, mediated by a chiral copper catalyst. researchgate.net Subsequent hydrolysis yields the chiral β-amino alcohol. This method allows for the synthesis of a wide range of β-amino alcohols from readily available starting materials. nih.gov Although direct application to this compound is not explicitly reported, the methodology has been successfully applied to various 2-aryl ethanols, suggesting its potential for synthesizing the target compound. nih.gov
Classical and Convergent Synthetic Routes
A variety of synthetic strategies have been developed to construct the 1,3-amino alcohol framework with high stereochemical control. These methods often involve the formation of key carbon-carbon and carbon-nitrogen bonds, followed by transformations to install the desired functional groups.
Mannich Reaction and Subsequent Reductive Transformations
The Mannich reaction is a powerful three-component condensation method for forming β-amino carbonyl compounds, which are direct precursors to 1,3-amino alcohols. wikipedia.orgoarjbp.com This approach involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.
The synthesis of this compound via this route begins with the reaction between 3-methylacetophenone, a non-enolizable aldehyde (typically formaldehyde), and a suitable amine. nih.gov The resulting β-amino ketone, a Mannich base, is then subjected to a reductive transformation to convert the ketone functionality into a hydroxyl group. rsc.org Asymmetric reduction of the ketone is critical for establishing the desired (S)-stereochemistry at the newly formed chiral center. This can be achieved using chiral reducing agents or catalytic asymmetric hydrogenation. nih.gov
Reaction Scheme: Mannich Reaction and Reduction
| Step | Reactants | Key Transformation | Product |
|---|---|---|---|
| 1. Mannich Condensation | 3-Methylacetophenone, Formaldehyde (B43269), Amine | C-C and C-N bond formation | β-Amino ketone intermediate |
| 2. Asymmetric Reduction | β-Amino ketone, Chiral reducing agent/catalyst | Ketone to alcohol conversion | This compound |
Ring-Opening Reactions of Heterocyclic Precursors (e.g., Isoxazolidines)
A robust strategy for the synthesis of 1,3-amino alcohols involves the reductive ring-opening of five-membered heterocyclic precursors like isoxazolidines. researchgate.netorganic-chemistry.org This method offers excellent control over stereochemistry. The synthesis begins with a 1,3-dipolar cycloaddition reaction between a nitrone and an alkene to form the isoxazolidine (B1194047) ring.
For the target molecule, a nitrone derived from 3-methylbenzaldehyde (B113406) would be reacted with an appropriate alkene. The subsequent step is the reductive cleavage of the N-O bond within the isoxazolidine ring. researchgate.net This is commonly accomplished through catalytic hydrogenation, often using catalysts such as Raney nickel, which efficiently yields the desired 1,3-amino alcohol. hkbu.edu.hk The stereochemistry of the final product is dictated by the stereochemistry of the isoxazolidine precursor, which can be controlled during the cycloaddition step.
| Step | Methodology | Typical Reagents/Catalysts | Key Outcome |
|---|---|---|---|
| 1. Cycloaddition | 1,3-Dipolar cycloaddition | Nitrone + Alkene | Formation of substituted isoxazolidine ring |
| 2. Ring-Opening | Reductive N-O bond cleavage | Catalytic Hydrogenation (e.g., Raney Nickel) | Generation of the 1,3-amino alcohol structure |
Grignard Reagent Additions and Derivations from Carbonyl Compounds
Grignard reagents are versatile tools for C-C bond formation and can be employed in the synthesis of 1,3-amino alcohols. One approach involves the double addition of a Grignard reagent to a protected amino Weinreb amide. The first addition yields a protected β-amino ketone, and the second addition to the ketone, after work-up, furnishes the amino alcohol. ru.nl
Alternatively, a β-amino ketone, synthesized via methods like the Mannich reaction, can be reacted with a Grignard reagent. rsc.org This pathway leads to the formation of a tertiary alcohol. For the synthesis of this compound, a more tailored approach is required. This could involve the addition of a suitable Grignard reagent to a β-amino aldehyde or the addition of an organometallic reagent to an imine derived from a β-hydroxy ketone. For instance, the addition of a vinyl Grignard reagent to an N-methoxyamide can produce a vinyl ketone, which then undergoes a Michael addition with an amine to form a β-amino ketone, a precursor for the final reduction. organic-chemistry.org
Potential Grignard-Based Route:
Formation of β-Amino Ketone: Addition of a Grignard reagent to a protected amino Weinreb amide. ru.nl
Reduction: Stereoselective reduction of the resulting ketone to the desired secondary alcohol.
Synthesis from Nitrile Precursors
Nitrile groups serve as valuable precursors for the amine functionality in 1,3-amino alcohols. The synthesis can be designed to incorporate a nitrile group, which is later reduced to a primary amine.
One elegant approach combines the isoxazolidine chemistry with a nitrile precursor. For example, the synthesis of the related compound 3-methylamino-3-phenylpropan-1-ol has been achieved from a 2-methyl-3-phenylisoxazolidine-3-carbonitrile intermediate. researchgate.net In this case, reduction with a powerful hydride reagent like lithium aluminum hydride (LiAlH₄) simultaneously cleaves the N-O bond of the isoxazolidine and reduces the nitrile group to an aminomethyl group. researchgate.net This convergent approach efficiently constructs the target scaffold. General methods for synthesizing 3-aminopropanol derivatives often utilize nitrile-containing starting materials. nih.gov
| Precursor Type | Key Reaction | Typical Reducing Agent | Functional Group Transformation |
|---|---|---|---|
| β-Cyanoketone | Simultaneous reduction of ketone and nitrile | LiAlH₄, Catalytic Hydrogenation | -C≡N → -CH₂NH₂ and C=O → CH-OH |
| Isoxazolidine-carbonitrile | Simultaneous ring-opening and nitrile reduction | LiAlH₄ | -C≡N → -CH₂NH₂ and N-O cleavage |
Considerations for Large-Scale and Industrial Synthesis Applications
Transitioning a synthetic route from laboratory scale to industrial production requires careful consideration of several factors to ensure efficiency, cost-effectiveness, safety, and environmental sustainability. For the synthesis of this compound, catalytic hydrogenation methods are particularly attractive for large-scale applications. umaine.edu
Key industrial considerations include:
Catalyst Selection and Cost: While noble metal catalysts like rhodium and ruthenium show high efficacy for amino acid hydrogenation to amino alcohols, their cost is a significant factor. umaine.edursc.org For reactions like the reductive opening of isoxazolidines or the reduction of β-amino ketones, less expensive catalysts like Raney nickel are often preferred.
Process Efficiency: High-yield reactions are paramount. Routes involving catalytic hydrogenation are often clean and produce fewer byproducts, simplifying purification. nacatsoc.org The use of continuous processes, such as in a membrane reactor, can improve productivity by removing product inhibition. researchgate.net
Solvent Choice: The use of water as a reaction medium is highly desirable from both an environmental and cost perspective. acs.org Catalytic hydrogenation of amino acids, for example, can be effectively carried out in aqueous solutions. nacatsoc.org
Safety and Reagents: The industrial standard for reducing amino acids has often involved reagents like sodium borohydride. umaine.edu While effective, large-scale use requires careful handling. Catalytic hydrogenation, using molecular hydrogen, presents its own set of safety challenges (e.g., high pressure, flammability) that must be managed in an industrial setting.
Stereochemical Control: Ensuring high enantiomeric excess (ee) on a large scale is critical, especially for pharmaceutical intermediates. Asymmetric catalytic hydrogenation is a well-established industrial method for producing chiral molecules with high optical purity. westlake.edu.cnmdpi.com
Chemical Reactivity and Transformation Pathways of 3s 3 Amino 3 3 Methylphenyl Propan 1 Ol
Reactions Involving the Primary Alcohol Functionality (e.g., Oxidation, Esterification)
The primary alcohol group (-CH₂OH) in (3S)-3-amino-3-(3-methylphenyl)propan-1-ol is susceptible to common alcohol transformations, notably oxidation and esterification. The outcome of oxidation is highly dependent on the choice of oxidizing agent and the reaction conditions employed.
Oxidation: Mild oxidation can convert the primary alcohol to the corresponding aldehyde, (3S)-3-amino-3-(3-methylphenyl)propanal. To prevent further oxidation, the aldehyde typically needs to be removed from the reaction mixture as it forms, for instance, by distillation. The use of stronger oxidizing agents, such as potassium permanganate (B83412) or heating with acidified potassium dichromate under reflux, will typically lead to the formation of the corresponding carboxylic acid, (3S)-3-amino-3-(3-methylphenyl)propanoic acid. savemyexams.com This two-step oxidation is a characteristic reaction of primary alcohols. savemyexams.com
Esterification: The alcohol functionality can readily undergo esterification when reacted with a carboxylic acid in the presence of an acid catalyst, a process known as Fischer esterification. This reversible reaction yields the corresponding ester and water. The reaction can also be achieved with more reactive carboxylic acid derivatives like acyl chlorides or anhydrides, often in the presence of a base to neutralize the acidic byproduct.
| Reaction Type | Reagent(s) | Product |
| Mild Oxidation | PCC or DMP | (3S)-3-Amino-3-(3-methylphenyl)propanal |
| Strong Oxidation | KMnO₄ or K₂Cr₂O₇/H⁺, heat | (3S)-3-Amino-3-(3-methylphenyl)propanoic acid |
| Esterification | R'-COOH, H⁺ | (3S)-3-Amino-3-(3-methylphenyl)propyl R'-oate |
Reactions Involving the Primary Amine Functionality (e.g., Acylation, Alkylation)
The primary amine (-NH₂) is a nucleophilic and basic center, making it a key site for reactions such as acylation and alkylation.
Acylation: The primary amine reacts readily with acylating agents like acyl chlorides or acid anhydrides to form stable amide derivatives. This is a common strategy for protecting the amine group or for synthesizing more complex molecules. For instance, reaction with acetyl chloride in the presence of a base would yield N-((3S)-3-hydroxy-1-(3-methylphenyl)propyl)acetamide.
Alkylation: N-alkylation introduces alkyl substituents onto the nitrogen atom. A significant challenge in the alkylation of primary amines is controlling the degree of substitution, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to polyalkylation. organic-chemistry.org A strategy to achieve selective mono-N-alkylation of 1,3-amino alcohols involves the formation of a stable chelate with 9-borabicyclo[3.3.1]nonane (9-BBN). This chelation protects the functional groups and allows for controlled deprotonation and subsequent reaction with an alkyl halide to yield the monoalkylated product with high selectivity. organic-chemistry.org
| Reaction Type | Reagent(s) | Product Class | Notes |
| N-Acylation | R'-COCl, Base | N-Acyl derivative (Amide) | A common and high-yielding reaction. |
| N-Alkylation | 1. 9-BBN; 2. Base; 3. R'-X | Mono-N-Alkyl derivative | Chelation with 9-BBN prevents polyalkylation. organic-chemistry.org |
Nucleophilic Substitution Reactions and Mechanistic Investigations
The functional groups of this compound can participate in nucleophilic substitution reactions in two primary ways: either by acting as the nucleophile or by having one of its groups converted into a leaving group to be displaced.
Acting as a Nucleophile: The amine and alcohol moieties are both nucleophilic. The amine is generally the stronger nucleophile and can displace leaving groups from alkyl halides (N-alkylation) or participate in nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings. For example, related 3-amino-1-propanol derivatives are known to react with 1-halonaphthalenes in the synthesis of pharmaceutical compounds, where the amino or hydroxyl group displaces the halide on the naphthalene (B1677914) ring. google.com
Displacement of a Functional Group: The hydroxyl group is a poor leaving group but can be converted into a good one, such as a tosylate (-OTs) or mesylate (-OMs) ester. Reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base converts the alcohol into a sulfonate ester. This derivative can then be readily displaced by a wide range of nucleophiles (e.g., azide, cyanide, halides) in an Sₙ2 reaction, allowing for the introduction of new functional groups at that position.
| Pathway | Step 1 | Step 2 | Overall Transformation |
| Compound as Nucleophile | Reaction with an electrophile (e.g., R-X or Ar-X) | - | N- or O-alkylation/arylation |
| Alcohol as Leaving Group | R-OH + TsCl → R-OTs | R-OTs + Nu⁻ → R-Nu | -OH group is replaced by a nucleophile (Nu) |
Derivatization Strategies and Functional Group Interconversions
Derivatization of this compound is essential for modifying its properties and for its use as a building block in multi-step syntheses. The reactions discussed previously, such as esterification, ether formation, N-acylation, and N-alkylation, are all common derivatization strategies.
Functional group interconversions can transform the inherent functionalities into others. Key examples include:
Alcohol to Carboxylic Acid: Strong oxidation converts the primary alcohol into a carboxylic acid.
Alcohol to Ether: Conversion to an alkoxide followed by reaction with an alkyl halide (Williamson ether synthesis), or reaction with an alcohol under acidic conditions. chemicalbook.com
Alcohol to Alkyl Halide: Treatment with reagents like SOCl₂ or PBr₃ can convert the alcohol to the corresponding alkyl chloride or bromide, which are valuable intermediates for substitution reactions.
Intramolecular Cyclization: By converting the alcohol into a good leaving group, subsequent intramolecular nucleophilic attack by the amine can lead to the formation of a cyclic product, such as a substituted azetidine. This pathway is a powerful tool for constructing nitrogen-containing heterocyclic rings. rsc.org
Studies on Stereochemical Stability and Potential for Epimerization
The stereochemical integrity of the chiral center at the C3 position is a critical aspect of the compound's chemistry, particularly in pharmaceutical applications. This center is a benzylic amine, meaning the carbon atom is bonded to both an aromatic ring and a nitrogen atom.
The stability of this stereocenter is context-dependent. Conditions that can promote epimerization (the inversion of configuration at one of several stereocenters) are a significant concern. nih.gov
Mechanisms of Epimerization:
Proton Abstraction: The hydrogen atom at the C3 position is benzylic and alpha to an amino group. Under sufficiently basic conditions, this proton can be abstracted to form a planar carbanion. mdpi.comyoutube.com This carbanion is stabilized by resonance delocalization into the adjacent phenyl ring. Subsequent reprotonation of this planar intermediate can occur from either face, leading to a mixture of (S) and (R) enantiomers, resulting in racemization. mdpi.comyoutube.com
Carbocation Formation: Any reaction that proceeds via an Sₙ1 mechanism at the chiral center would involve the formation of a planar benzylic carbocation. youtube.com Like the carbanion, this intermediate is stabilized by resonance. Attack by a nucleophile on this planar carbocation can occur from either side, leading to a loss of stereochemical information.
Therefore, to maintain the (S)-configuration during chemical transformations, reaction conditions must be carefully chosen. Mild, non-acidic, and non-basic conditions are generally preferred to avoid the formation of planar, resonance-stabilized intermediates that would compromise the compound's stereochemical purity.
Computational and Theoretical Investigations of 3s 3 Amino 3 3 Methylphenyl Propan 1 Ol
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of molecules like (3S)-3-amino-3-(3-methylphenyl)propan-1-ol. DFT methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electron distribution and energy levels.
For this specific amino alcohol, DFT calculations would typically be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Calculate Electronic Properties: Predict properties such as the dipole moment, polarizability, and molecular electrostatic potential (MEP). The MEP map is particularly useful as it visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions, indicating likely sites for chemical reactions.
Analyze Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity.
A hypothetical DFT analysis would likely reveal the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group as key sites for electrophilic attack, while the aromatic ring would also play a significant role in the molecule's electronic behavior.
Conformational Analysis and Energy Landscapes
This compound possesses significant conformational flexibility due to the rotation around its single bonds. Conformational analysis aims to identify the stable conformers (isomers that can be interconverted by rotation about single bonds) and to map the potential energy surface, or energy landscape, that governs their interconversion.
Computational methods for this analysis involve systematically rotating key dihedral angles and calculating the energy of each resulting conformation. This process identifies low-energy, stable conformers and the energy barriers that separate them. For amino alcohols, a key factor in conformational preference is the potential for intramolecular hydrogen bonding between the amino (-NH2) and hydroxyl (-OH) groups. This interaction can lead to the formation of a stable, chair-like cyclic structure.
The energy landscape provides a comprehensive view of the molecule's flexibility and the relative populations of different conformers at a given temperature. nih.govnih.gov Understanding this landscape is crucial for predicting which shapes the molecule is most likely to adopt, which in turn influences its biological activity and physical properties.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. For a reaction involving this compound, theoretical calculations can map out the entire reaction pathway from reactants to products.
This process involves:
Locating Transition States: Identifying the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.
Calculating Activation Energies: Determining the energy difference between the reactants and the transition state, which dictates the reaction rate.
Mapping the Intrinsic Reaction Coordinate (IRC): This calculation confirms that the identified transition state correctly connects the reactants and products.
For instance, in a reaction involving the amino group, modeling could reveal whether the mechanism is concerted (one step) or stepwise and detail the role of catalysts or solvent molecules in stabilizing intermediates and transition states. researchgate.net
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks
In the solid state and in solution, molecules of this compound interact with each other and with solvent molecules. The primary intermolecular forces at play are hydrogen bonds, formed by the amino and hydroxyl groups. quora.com These interactions are critical in determining the compound's melting point, boiling point, solubility, and crystal structure.
Computational analysis can predict and characterize these interactions. Studies on similar amino alcohols, such as 3-methylamino-3-phenylpropan-1-ol, have shown that classical O—H⋯N and N—H⋯O hydrogen bonds can connect molecules into complex networks. nih.gov In the crystal structure of this related compound, molecules form centrosymmetric dimers, which then interact further to create tetrameric units, ultimately building a three-dimensional network. nih.gov It is highly probable that this compound would exhibit similar, complex hydrogen-bonding behavior. nih.gov
| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |
|---|---|---|---|---|
| O1–H1A···N1 | 0.96(6) | 1.94(6) | 2.893(4) | 172(5) |
| N1–H1B···O1 | 0.94(4) | 2.12(4) | 3.051(4) | 170(4) |
Investigation of Solvent Effects on Molecular Properties and Reactivity
The properties and reactivity of this compound can be significantly influenced by the solvent in which it is dissolved. Computational models can simulate these effects using either explicit or implicit solvent models.
Explicit Solvent Models: A number of individual solvent molecules are included in the calculation, providing a detailed, atom-level picture of solute-solvent interactions.
Implicit Solvent Models (e.g., Polarizable Continuum Model - PCM): The solvent is treated as a continuous medium with a defined dielectric constant. This approach is computationally less expensive and is effective for modeling bulk solvent effects on properties like conformational stability and reaction energies.
These models can predict how a solvent's polarity affects the stability of different conformers. For example, polar solvents may disrupt intramolecular hydrogen bonds in favor of forming hydrogen bonds with the solute, thereby altering the conformational equilibrium. researchgate.net
Predicted Collision Cross Section (CCS) for Ion Mobility Studies
Ion mobility-mass spectrometry (IM-MS) is an analytical technique that separates ions based on their size, shape, and charge. A key parameter derived from these experiments is the rotationally averaged collision cross section (CCS), which is a measure of the ion's shape in the gas phase. chromatographyonline.com
Since experimental CCS data is not always available, computational methods and machine learning models are increasingly used for its prediction. nih.govnih.gov For this compound, a predicted CCS value would be a valuable identifier in complex mixtures, complementing traditional mass spectrometry data. chromatographyonline.com
The prediction process typically involves:
Generating a 3D structure of the ion.
Using theoretical methods (e.g., trajectory method) or machine learning algorithms trained on large datasets of experimental CCS values to calculate the CCS. researchgate.netresearchgate.net
The accuracy of these predictions has improved significantly, with some machine learning models achieving a mean relative error of less than 3.0%. nih.govnih.gov A predicted CCS value serves as a unique molecular fingerprint that enhances confidence in compound identification. chromatographyonline.com
| Computational Parameter | Predicted Value/Information | Significance |
|---|---|---|
| HOMO-LUMO Energy Gap | ~5-7 eV | Indicates high chemical stability. |
| Molecular Electrostatic Potential | Negative potential near N and O atoms | Identifies sites for electrophilic attack. |
| Dominant Conformer (in vacuo) | Structure with intramolecular O-H···N bond | Highlights the importance of internal hydrogen bonding. |
| Predicted CCS (N2, [M+H]+) | ~140-150 Ų | Provides a reference value for identification in IM-MS. |
Application of 3s 3 Amino 3 3 Methylphenyl Propan 1 Ol As a Versatile Chiral Building Block
Role in the Synthesis of Complex Chiral Molecules and Advanced Intermediates
The utility of chiral 1,3-amino alcohols is well-established in the synthesis of key pharmaceutical intermediates. The structural framework of (3S)-3-amino-3-(3-methylphenyl)propan-1-ol is analogous to intermediates used in the synthesis of widely used antidepressants. For instance, the related compound (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a crucial intermediate for the antidepressant Duloxetine (B1670986). semanticscholar.org Similarly, 3-methylamino-1-phenyl-1-propanol is a known precursor to Fluoxetine (B1211875). google.com These examples highlight the role of this class of compounds in constructing the core of complex, biologically active molecules.
The functional groups of this compound—the amino group and the hydroxyl group—allow for a variety of chemical transformations. The amino group can be acylated, alkylated, or used in the formation of amides and carbamates, while the hydroxyl group can be oxidized, etherified, or esterified. This dual functionality enables its incorporation into larger, multifunctional molecules. Research on analogous chiral building blocks, such as those derived from the amino acid phenylglycine, has shown their successful application in tandem reactions to create complex spiro-cyclopropane derivatives with multiple stereogenic centers. researchgate.net This demonstrates the potential of this compound to serve as a foundational element in the assembly of advanced molecular architectures.
| Precursor Class | Example Precursor | Target Pharmaceutical | Therapeutic Area |
|---|---|---|---|
| Chiral 3-Amino-1-aryl-propan-1-ol | 3-Methylamino-1-phenyl-1-propanol | Fluoxetine | Antidepressant |
| Chiral 3-Amino-1-aryl-propan-1-ol | (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | Duloxetine | Antidepressant |
| Chiral 3-Amino-3-aryl-propan-1-ol | This compound | Advanced Intermediates | General Synthetic Chemistry |
Precursor in the Synthesis of Chiral Amino Acid Derivatives
Chiral β-amino acids are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds, including anticancer agents like Taxol, and their ability to form stable secondary structures in peptides. mdpi.comhilarispublisher.com this compound is a direct precursor to the corresponding chiral β-amino acid, (S)-3-amino-3-(3-methylphenyl)propanoic acid. This transformation can be achieved through the selective oxidation of the primary alcohol group to a carboxylic acid.
The synthesis of enantiomerically pure β-aryl-β-amino acids is a key challenge in organic synthesis. mdpi.com Having access to a chiral building block like this compound provides a strategic advantage, circumventing the need for asymmetric synthesis or chiral resolution of the final acid product. Various catalytic methods have been developed for the synthesis of β-amino acid derivatives, underscoring the demand for these structures. nih.gov The availability of this amino alcohol allows for a more direct and controlled synthetic route to valuable, enantiopure β-amino acid derivatives that are sought after for drug development and functional studies. hilarispublisher.com
| β-Amino Acid Application | Significance | Example Molecule Containing Scaffold |
|---|---|---|
| Pharmaceutical Building Block | Core component of various drugs. | Taxol (Anticancer) |
| Peptide Chemistry | Forms stable, predictable secondary structures (β-peptides). | Synthetic Peptidomimetics |
| Asymmetric Synthesis | Used as a chiral starting material or auxiliary. | Chiral Auxiliaries |
Utilization in the Generation of Chiral Ligands and Catalysts
Chiral amino alcohols are a cornerstone in the field of asymmetric catalysis, serving as readily available precursors for a wide array of chiral ligands. nih.gov The 1,3-relationship between the amino and hydroxyl groups in this compound makes it an ideal candidate for the synthesis of ligands used in metal-catalyzed reactions. The closely related compound, 3-amino-3-(4-methylphenyl)propan-1-ol (the para-isomer), is noted for its potential use as a ligand in organic synthesis.
The amino and alcohol functionalities can be readily converted into various coordinating groups. For example, they can be used to form bidentate ligands such as chiral oxazolines or amino-phosphine ligands. These ligands can then be complexed with transition metals (e.g., copper, rhodium, palladium, iridium) to create catalysts that can induce high levels of enantioselectivity in a wide range of chemical transformations, including reductions, alkylations, and cycloadditions. The specific stereochemistry of this compound provides the chiral environment around the metal center, which is responsible for differentiating between the prochiral faces of a substrate, leading to the formation of one enantiomer of the product in excess.
| Ligand Class | Typical Synthesis from Amino Alcohols | Common Metal Partners | Application in Asymmetric Catalysis |
|---|---|---|---|
| Oxazolines (e.g., BOX, PyBOX) | Condensation with carboxylic acid derivatives. | Cu, Ru, Pd | Lewis Acid Catalysis, Cycloadditions |
| Phosphine-Amino Ligands | Phosphinylation of the amino or hydroxyl group. | Rh, Ir, Ru | Asymmetric Hydrogenation |
| Salen-type Ligands | Formation of a Schiff base with a salicylaldehyde derivative. | Cr, Mn, Co | Epoxidation, Kinetic Resolution |
Exploration in Stereodivergent Synthesis Approaches
Stereodivergent synthesis is a powerful strategy that allows for the selective preparation of any and all stereoisomers of a target molecule that has multiple stereocenters. nih.gov A key requirement for this approach is the availability of different stereoisomers of the chiral building blocks. Modern synthetic methods have focused on providing access to all possible stereoisomers of key synthons like amino alcohols. For example, copper-hydride catalyzed hydrosilylation and hydroamination of enals has been shown to be a stereodivergent method for producing amino alcohols with high levels of stereocontrol. nih.gov
While this compound represents a single, specific stereoisomer, its value in stereodivergent synthesis lies in its role as one of a set of required building blocks. To create a library of all possible product stereoisomers, a synthetic chemist would also require its enantiomer, (3R)-3-amino-3-(3-methylphenyl)propan-1-ol, as well as the diastereomers if a second chiral center is present in the building block. The ability to access a specific isomer like the (3S)-enantiomer through reliable synthetic or resolution methods is the first step in enabling its use in a broader stereodivergent strategy. This allows for the systematic investigation of how the stereochemistry of each component part affects the final biological activity of a complex molecule, which is a critical task in drug discovery. nih.gov
Synthesis and Academic Research on Key Derivatives and Analogues of 3s 3 Amino 3 3 Methylphenyl Propan 1 Ol
Aryl-Substituted Propan-1-ol Analogues (e.g., with various halogen, methyl, or trifluoromethyl substitutions on the phenyl ring)
The synthesis of aryl-substituted propan-1-ol analogues allows for a systematic investigation of how electronic and steric effects influence the properties of the parent molecule. Researchers have developed various strategies to introduce substituents such as halogens (F, Cl), methyl groups, and trifluoromethyl (CF₃) groups onto the phenyl ring.
One common approach involves starting with a correspondingly substituted acetophenone (B1666503) or benzaldehyde. For example, the synthesis of γ-amino alcohols with various aryl substitutions has been achieved through the Mannich reaction of a substituted methyl ketone with an appropriate amine, followed by the reduction of the resulting β-amino ketone intermediate. nih.gov The reduction is typically carried out using reagents like sodium borohydride (B1222165) (NaBH₄) in methanol. nih.gov
The introduction of a trifluoromethyl group, a common modification in medicinal chemistry to enhance metabolic stability and binding affinity, has been a particular focus. mdpi.com The synthesis of compounds like 3-amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol (B2519754) highlights the interest in these fluorinated analogues. bldpharm.com An improved synthesis method for 3-(3-trifluoromethylphenyl)propanal, a key intermediate for related compounds, involves a Mizoroki–Heck cross-coupling reaction followed by hydrogenation. nih.gov Research has also been conducted on the synthesis of trifluoromethylated amino alcohols derived from natural monoterpenoids, showcasing advanced synthetic strategies. mdpi.com
The following table summarizes various aryl-substituted analogues and their synthetic precursors.
| Substituent on Phenyl Ring | Example Compound Name | Key Precursor/Method |
| 4-Fluoro, 2-(Trifluoromethyl) | 1-(4-Fluoronaphthalen-1-yl)-3-((1-(4-nitro-2-(trifluoromethyl)phenyl)piperidin-4-yl) amino) propan-1-ol | Mannich reaction followed by NaBH₄ reduction. nih.gov |
| 3-(Trifluoromethyl) | 3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol | Synthesis from 3-(3-trifluoromethylphenyl)propanal. bldpharm.comnih.gov |
| 2-(Trifluoromethyl) | 3-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-ol | Utilized in the synthesis of substituted 2-acetamido-5-aryl-1,2,4-triazolones. chiralen.com |
| Halogen (General) | Halogenated L-phenylalanine, L-tyrosine, L-tryptophan | Enzymatic synthesis methods have been developed for related halogenated aromatic amino acids. researchgate.net |
These modifications are crucial for developing structure-activity relationships (SAR) and optimizing the molecule for specific applications. nih.gov
N-Substituted Amino Propanol (B110389) Derivatives (e.g., N-methylamino propanols)
Modification of the amino group, particularly through N-alkylation, is a common strategy to produce derivatives with altered properties. The synthesis of N-methylamino propanols is of significant interest and is a key step in the preparation of various pharmaceutical intermediates.
Several synthetic routes to N-methylated derivatives have been reported. A prominent method involves the reductive amination of a ketone precursor. For instance, 3-methylamino-1-phenylpropan-1-ol can be synthesized by the reduction of 1-phenyl-3-methylamino-1-propen-1-one using sodium borohydride and acetic acid. google.com Another approach starts from acetophenone, paraformaldehyde, and monomethylamine hydrochloride to form 3-methylamino-1-phenylpropanone hydrochloride, which is then catalytically reduced to the corresponding alcohol. google.com
Isoxazolidines and related heterocycles also serve as valuable precursors. The synthesis of 3-methylamino-3-phenylpropan-1-ol has been achieved through the reductive cleavage of a 2-methyl-3-phenylisoxazolidine-3-carbonitrile intermediate using lithium aluminum hydride (LiAlH₄). researchgate.netnih.gov This route provides the N-methylated amino alcohol in good yield. nih.gov
The table below presents examples of N-substituted derivatives and the synthetic methods employed.
| N-Substituent | Example Compound Name | Synthetic Method |
| Methyl | 3-Methylamino-1-phenylpropan-1-ol | Reduction of 3-methylamino-1-phenylpropanone hydrochloride with a Raney nickel catalyst. google.com |
| Methyl | 3-Methylamino-3-phenylpropan-1-ol | Reductive cleavage of an N-methylisoxazolidine precursor with LiAlH₄. researchgate.netnih.gov |
| Methyl | 3-Methylamino-1-phenyl-1-propanol | Reduction of 1-phenyl-3-methylamino-1-propen-1-one with NaBH₄. google.com |
| Various Alkyl/Aryl | N-substituted 1-amino-3-[1-methyl(phenyl)-1H-indazol-4-yloxy]-propan-2-ols | Multi-step synthesis involving substituted indazoles. nih.gov |
Structural Modifications at the Propanol Backbone
Altering the three-carbon propanol backbone of the core molecule represents a more profound structural modification. Such changes can influence the molecule's conformation and the spatial relationship between the amino and hydroxyl groups. Research into analogous structures suggests that modifications such as introducing substituents along the carbon chain or altering chain length are synthetically feasible, though less common than aryl or N-substitutions for this specific class.
While direct examples of backbone modifications for (3S)-3-amino-3-(3-methylphenyl)propan-1-ol are not extensively detailed in the provided context, analogous research in peptide and heterocyclic chemistry offers insights. For example, the synthesis of polysubstituted homoproline analogs involves three-component condensation reactions that build a modified pyrrolidine (B122466) ring, which can be seen as a cyclized and substituted backbone modification. mdpi.com In peptide chemistry, heterocyclic backbone modifications are used to alter the secondary structure, such as the α-helical pitch in coiled coils. nih.gov These strategies could theoretically be adapted to create novel propanol analogues with unique structural features.
Synthesis of Related Chiral Amino Ketone Precursors and their Reductions to Amino Alcohols
The synthesis of chiral amino alcohols is frequently achieved through the stereoselective reduction of a prochiral amino ketone precursor. nih.gov This strategy is one of the most effective methods for establishing the desired stereochemistry at the carbon atom bearing the hydroxyl group. frontiersin.org
A primary route to the necessary β-amino ketone intermediates is the Mannich reaction. This reaction involves the condensation of a methyl ketone (e.g., a substituted acetophenone), an amine, and formaldehyde (B43269) (or paraformaldehyde). nih.gov The resulting β-amino ketones can then be reduced to the corresponding γ-amino alcohols. nih.gov
The reduction step is critical for controlling the stereochemistry. Various methods are employed:
Sodium Borohydride (NaBH₄) : A common, effective reagent for reducing the ketone to a secondary alcohol. nih.govnih.govgoogleapis.com
Asymmetric Transfer Hydrogenation : This method uses ruthenium-diamine catalysts to reduce unprotected α-amino ketones with high enantioselectivity (often >99% ee), representing a concise and cost-effective approach. acs.org
Biocatalysis : Engineered amine dehydrogenases (AmDHs) have been used for the biocatalytic reductive amination of α-hydroxy ketones with ammonia, yielding chiral vicinal amino alcohols with excellent conversion and enantiomeric excess. acs.org
The transformation of N-protected α-amino acids and peptides into their corresponding C-terminal ketones without epimerization is a related challenge that has been addressed through methods like palladium-catalyzed coupling of thiol esters with organozinc reagents. nih.gov
| Precursor Type | Precursor Example | Reduction Method | Product Type |
| β-Amino Ketone | 3-Dimethylamino-1-phenylpropan-1-one hydrochloride | Sodium Borohydride (NaBH₄) | γ-Amino Alcohol. nih.gov |
| β-Amino Ketone | General β-amino ketones from Mannich reaction | Sodium Borohydride (NaBH₄) | γ-Amino Alcohol. nih.gov |
| α-Amino Ketone | Unprotected α-amino ketones | Ruthenium-catalyzed asymmetric transfer hydrogenation | Chiral 1,2-Amino Alcohol. acs.org |
| α-Hydroxy Ketone | 1-hydroxy-2-butanone | Engineered Amine Dehydrogenase (AmDH) | Chiral Vicinal Amino Alcohol. frontiersin.org |
Oxirane Formation and Ring-Opening Reactions from Related Propanone Derivatives
An alternative and powerful strategy for synthesizing β-amino alcohols involves the ring-opening of epoxides (oxiranes) with amines. This method is highly regioselective and stereospecific, proceeding via an Sₙ2 mechanism, which results in an inversion of configuration at the attacked carbon center. researchgate.net
The synthesis typically involves two key steps:
Oxirane Formation : An epoxide is generated from a suitable precursor. This can be accomplished, for example, by treating a halohydrin (which can be synthesized from a propanone derivative) with a base.
Ring-Opening : The epoxide is then subjected to nucleophilic attack by an amine. The reaction can be catalyzed by various agents, including lithium bromide, iridium trichloride, or solid acids like Amberlyst-15, often proceeding under mild conditions to afford the desired β-amino alcohol in excellent yields.
The regioselectivity of the ring-opening is a crucial aspect. In unsymmetrical epoxides, the amine nucleophile typically attacks the sterically less hindered carbon atom. This approach provides a versatile and environmentally friendly method for accessing a wide range of β-amino alcohols. The use of cyclic carbonates instead of epoxides has also been explored as a safer alternative that avoids hazardous materials and high-pressure equipment. scirp.org
Future Directions and Emerging Research Perspectives for 3s 3 Amino 3 3 Methylphenyl Propan 1 Ol
Development of Novel Asymmetric Synthetic Methodologies with Enhanced Efficiency
While classical methods for synthesizing chiral amino alcohols exist, future research will likely focus on developing more efficient, sustainable, and highly selective methodologies for preparing (3S)-3-amino-3-(3-methylphenyl)propan-1-ol. Key areas of exploration include catalytic asymmetric synthesis and biocatalysis, which offer advantages over stoichiometric approaches.
Emerging strategies aim to improve atom economy, reduce waste, and achieve near-perfect enantioselectivity. These include:
Asymmetric Transfer Hydrogenation (ATH): This technique has proven to be a powerful tool for producing chiral alcohols. researchgate.net Future work could involve the development of novel ruthenium or iridium catalysts paired with chiral ligands to reduce the corresponding β-amino ketone precursor with high enantioselectivity and under mild conditions. nih.govwikipedia.org
Dynamic Kinetic Resolution (DKR): Combining a rapid racemization of the starting material with a stereoselective reaction, DKR allows for the theoretical conversion of a racemate into a single enantiomer with a 100% yield. nih.gov Applying Ru(II)-catalyzed DKR to the racemic β-amino-α-keto ester precursor could provide the anti-α-hydroxy-β-amino ester with exceptional diastereo- and enantioselectivity, which can then be converted to the target compound. nih.gov
Biocatalysis: The use of enzymes offers a green and highly selective alternative to traditional chemical synthesis. mdpi.comrsc.org Engineered amine dehydrogenases (AmDHs) or transaminases could be employed for the asymmetric reductive amination of the corresponding hydroxy ketone. frontiersin.orgmdpi.com These enzymatic cascades can operate under mild conditions and often exhibit exquisite stereocontrol, providing a direct route to the desired (S)-enantiomer. frontiersin.orgmdpi.com
Chiral Auxiliaries: The use of removable chiral auxiliaries, such as tert-butanesulfinamide, has become a robust and widely adopted strategy for the asymmetric synthesis of amines. yale.edu A synthetic route involving the condensation of tert-butanesulfinamide with 3-methylacetophenone, followed by stereoselective reduction and subsequent removal of the auxiliary, could provide a reliable and scalable pathway. yale.edunih.gov
| Methodology | Key Features | Potential Advantages | Research Focus |
|---|---|---|---|
| Asymmetric Transfer Hydrogenation (ATH) | Uses a catalyst (e.g., Ru, Ir) with a chiral ligand and a hydrogen donor (e.g., isopropanol (B130326), formic acid). wikipedia.org | High efficiency, operational simplicity, avoids high-pressure H₂. | Development of new catalyst systems with higher turnover numbers and selectivity. |
| Dynamic Kinetic Resolution (DKR) | Combines catalyst-mediated racemization with enantioselective reduction. nih.gov | Theoretically 100% yield of a single enantiomer from a racemic starting material. | Optimization of reaction conditions to ensure racemization is faster than reduction. |
| Biocatalysis (e.g., AmDH, Transaminase) | Employs engineered enzymes for stereoselective amination or reduction. frontiersin.orgmdpi.com | Exceptional enantioselectivity (>99% ee), mild reaction conditions, environmentally benign. mdpi.com | Enzyme screening and protein engineering to enhance substrate scope and catalytic activity. |
| Chiral Auxiliaries (e.g., Sulfinamide) | Covalent attachment of a chiral group to direct a stereoselective reaction. yale.edunih.gov | High diastereoselectivity, reliable and predictable outcomes, scalable. | Developing new auxiliaries that are easily attached and cleaved under mild conditions. |
Exploration of New Derivatization Pathways for Functional Materials
The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group, makes it an ideal building block for creating more complex functional molecules and materials.
Future research could explore derivatization pathways to synthesize:
Chiral Ligands for Asymmetric Catalysis: The amino alcohol moiety is a privileged structure in the design of chiral ligands. researchgate.netrsc.org By reacting the amino and/or hydroxyl groups, a variety of bidentate and tridentate ligands (e.g., oxazolines, sulfonamides) can be synthesized. These ligands can then be complexed with transition metals to create catalysts for enantioselective reactions, such as alkylations, arylations, and reductions. rsc.orgnii.ac.jp
Polymer-Supported Catalysts: Immobilizing the compound or its derivatives onto a solid support, such as polystyrene resins, creates heterogeneous catalysts. acs.orgnih.gov This approach simplifies catalyst recovery and recycling, a key principle of green chemistry. The linkage can be formed through the hydroxyl group, leaving the amine free for further modification or direct use in catalysis. acs.org
Chiral Polymers and Functional Materials: The compound can serve as a chiral monomer in polymerization reactions. For example, the amino and hydroxyl groups can react with dicarboxylic acids or diisocyanates to form chiral polyamides or polyurethanes. These materials could have unique properties and potential applications in chiral separations or as specialized optical materials.
| Derivative Type | Synthetic Approach | Potential Application |
|---|---|---|
| Chiral Ligands (e.g., Oxazolines) | Cyclization of the amino alcohol with a carboxylic acid derivative. | Asymmetric catalysis for C-C bond formation. nii.ac.jp |
| Polymer-Supported Ligands | Anchoring the hydroxyl group to a functionalized polymer resin (e.g., Merrifield resin). acs.orgnih.gov | Heterogeneous catalysis with easy catalyst recycling. |
| Chiral Polyamides | Polycondensation with a diacyl chloride. | Functional materials with chiral recognition properties. |
| N-Substituted Derivatives | Alkylation or acylation of the primary amine. | Modification of catalytic or recognition properties. nii.ac.jp |
Integration with Advanced Spectroscopic and Computational Characterization Techniques
A deep understanding of the structural and electronic properties of this compound is crucial for designing its applications. The integration of advanced analytical and computational methods will be instrumental in this endeavor.
Advanced NMR Spectroscopy: While standard NMR provides basic structural confirmation, more sophisticated techniques are needed to probe chiral interactions. The use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) in ¹H or ¹⁹F NMR can be employed to determine enantiomeric purity and study diastereomeric interactions. doi.orgasdlib.orgrsc.org This is critical for monitoring the success of asymmetric syntheses and for understanding recognition mechanisms. The formation of transient diastereomeric complexes with a CSA can lead to separate, quantifiable signals for each enantiomer. asdlib.org
Computational Chemistry: Density Functional Theory (DFT) calculations are becoming indispensable for predicting and interpreting molecular properties. scirp.org For the target compound, DFT can be used to:
Calculate and predict spectroscopic data (IR, NMR chemical shifts) to aid in experimental characterization. researchgate.net
Determine the lowest energy conformations and understand intramolecular hydrogen bonding.
Model the transition states of reactions to elucidate mechanisms of asymmetric synthesis.
Simulate the non-covalent interactions involved in chiral recognition processes, providing insight into how the molecule might interact with other chiral species. tandfonline.com
| Technique | Application | Information Gained |
|---|---|---|
| NMR with Chiral Auxiliaries | Determination of enantiomeric excess (ee) and purity. doi.orgasdlib.org | Quantification of enantiomers through the formation of distinguishable diastereomeric species. |
| Density Functional Theory (DFT) | Molecular modeling and property prediction. scirp.org | Optimized geometry, vibrational frequencies, NMR shifts, electronic properties, interaction energies. researchgate.nettandfonline.com |
| Circular Dichroism (CD) Spectroscopy | Confirmation of absolute stereochemistry and conformational analysis. | Information on the chiral environment and preferred solution-state conformations. |
| X-ray Crystallography | Unambiguous determination of solid-state structure and absolute configuration. | Precise bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding). |
Potential Applications in Chiral Recognition and Separation Technologies
The inherent chirality of this compound makes it a prime candidate for applications in enantioselective processes. Future research is expected to leverage its structure for the separation and recognition of other chiral molecules.
Chiral Stationary Phases (CSPs) for HPLC: Amino alcohols are valuable precursors for CSPs used in high-performance liquid chromatography. nih.govresearchgate.net The compound could be covalently bonded to a silica (B1680970) support, creating a CSP. The chiral recognition ability would stem from interactions such as hydrogen bonding, dipole-dipole interactions, and steric repulsion between the immobilized chiral selector and the enantiomers of an analyte. nih.govyakhak.org
Chiral Resolving Agent: The primary amine allows for the formation of diastereomeric salts with racemic carboxylic acids. Due to their different physical properties (e.g., solubility), these diastereomeric salts can often be separated by fractional crystallization, providing a means to resolve the racemic acid. This classical resolution technique remains a practical and scalable method for obtaining enantiopure compounds.
Chiral Selectors in Sensing: The molecule could be incorporated as a chiral selector in electrochemical or optical sensors. mdpi.com By immobilizing it on an electrode or a sensor surface, it could selectively bind one enantiomer of a target analyte over the other, resulting in a measurable change in signal (e.g., current, fluorescence). This could lead to the development of new analytical devices for rapid chiral analysis. mdpi.com
| Application Area | Principle | Example Implementation |
|---|---|---|
| Chiral Chromatography | Differential interaction between enantiomers and a chiral stationary phase. nih.govyakhak.org | Covalently bonding the compound to silica gel to create a CSP for HPLC. nih.govresearchgate.net |
| Classical Resolution | Formation of separable diastereomeric salts with a racemic acid. | Reacting with a racemic mixture of a chiral acid, followed by fractional crystallization. |
| Enantioselective Sensing | Selective binding of one enantiomer to an immobilized receptor. mdpi.com | Incorporation into a polymer matrix on a sensor chip for voltammetric detection. |
| Chiral Mobile Phase Additive | Formation of transient diastereomeric complexes with analytes in the mobile phase. | Adding the compound to the eluent in reversed-phase HPLC to separate racemic analytes. nih.gov |
Q & A
Q. What are the common synthetic routes for (3S)-3-amino-3-(3-methylphenyl)propan-1-ol, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves stereoselective reduction or reductive amination. For example:
- Reductive Amination : A ketone precursor (e.g., 3-(3-methylphenyl)-2-oxopropanal) can be reacted with ammonia under hydrogenation using catalysts like palladium or nickel. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol or THF may also reduce intermediates .
- Chiral Resolution : Starting from racemic mixtures, chiral auxiliaries or enzymes (e.g., lipases) can selectively resolve the (3S)-enantiomer. Sigma-Aldrich’s product with >99% e.e. highlights the use of chiral chromatography or crystallization for purification .
Optimization : Parameters like solvent polarity (THF vs. ethanol), temperature (0–25°C), and catalyst loading are adjusted to maximize yield and enantiomeric excess (e.e.). Kinetic studies and DOE (Design of Experiments) frameworks help identify optimal conditions .
Q. How is the stereochemistry of this compound confirmed?
Methodological Answer:
- Chiral HPLC : Using columns like Chiralpak IA/IB and mobile phases (hexane:isopropanol) to separate enantiomers. Retention times are compared to standards .
- Optical Rotation : Measured with a polarimeter; specific rotation values are cross-referenced with literature (e.g., PubChem data for similar compounds) .
- NMR with Chiral Shift Reagents : Europium-based reagents (e.g., Eu(hfc)₃) induce splitting in ¹H/¹³C NMR signals, distinguishing enantiomers .
Q. What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- FT-IR : Identifies functional groups (e.g., -NH₂ at ~3300 cm⁻¹, -OH at ~3400 cm⁻¹, aromatic C-H at ~3000 cm⁻¹) .
- NMR : ¹H NMR reveals proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, -CH(NH₂) at δ 3.5–4.0 ppm). ¹³C NMR confirms carbon骨架 .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₀H₁₅NO, [M+H]⁺ = 166.1232) .
Advanced Research Questions
Q. How can enantiomeric purity be maintained during large-scale synthesis?
Methodological Answer:
- Asymmetric Catalysis : Use chiral catalysts (e.g., BINAP-Ru complexes) in hydrogenation to favor the (3S)-configuration .
- In-line Monitoring : PAT (Process Analytical Technology) tools like Raman spectroscopy track e.e. in real-time during continuous flow synthesis .
- Crystallization-Induced Dynamic Resolution (CIDR) : Exploit differential solubility of enantiomers in solvents like methanol/water to enhance purity .
Q. What computational methods predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking : Software (AutoDock, Schrödinger) models interactions with target proteins (e.g., GPCRs or enzymes). The 3-methylphenyl group may enhance hydrophobic binding .
- QSAR Models : Correlate structural descriptors (logP, polar surface area) with activity data from analogs (e.g., 4-fluorophenyl derivatives in PubChem) .
- MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales using AMBER or GROMACS .
Q. How are conflicting data on reaction yields or selectivity resolved in published studies?
Methodological Answer:
- Meta-Analysis : Compare conditions across studies (e.g., solvent, catalyst, temperature). For instance, LiAlH₄ may give higher yields than NaBH₄ but lower selectivity .
- Mechanistic Probes : Isotopic labeling (e.g., D₂O in NMR) or kinetic isotope effects (KIE) identify rate-determining steps.
- Reproducibility Protocols : Independent replication with strict controls (e.g., anhydrous conditions, inert atmosphere) minimizes variability .
Q. What strategies mitigate toxicity or instability during biological assays?
Methodological Answer:
- Prodrug Design : Modify the hydroxyl or amino group (e.g., acetylation) to improve stability in physiological pH .
- In Silico Toxicity Prediction : Tools like ProTox-II assess hepatotoxicity or mutagenicity risks based on structural alerts .
- Formulation Optimization : Use cyclodextrins or liposomes to enhance solubility and reduce aggregation in aqueous media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
